m-Toluenesulfonyl fluoride

Catalog No.
S3341226
CAS No.
454-66-0
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Toluenesulfonyl fluoride

CAS Number

454-66-0

Product Name

m-Toluenesulfonyl fluoride

IUPAC Name

3-methylbenzenesulfonyl fluoride

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3

InChI Key

FLCUZUIABCLFMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)F

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)F

The exact mass of the compound m-Toluenesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148299. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

m-Toluenesulfonyl fluoride (CAS 454-66-0), also known as 3-methylbenzenesulfonyl fluoride, is a highly stable, latent electrophile utilized primarily in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent probe development . Unlike traditional highly reactive electrophiles, this sulfonyl fluoride remains completely inert under standard physiological and aqueous conditions, yet reacts quantitatively with specific nucleophiles (such as phenols, amines, and targeted protein residues) when exposed to specific SuFEx catalysts or protein microenvironments . Its meta-substituted methyl group provides a distinct steric profile compared to linear para-analogs, making it an essential precursor for assembling -SO2- linked small molecules, synthesizing activity-based protein profiling (ABPP) libraries, and engineering targeted covalent inhibitors .

Substituting m-toluenesulfonyl fluoride with its chloride analog (m-toluenesulfonyl chloride) or its positional isomer (p-toluenesulfonyl fluoride) compromises both process stability and target specificity [1]. Sulfonyl chlorides undergo rapid, uncontrolled hydrolysis in aqueous buffers, severely limiting their utility in biological assays and mixed-aqueous SuFEx couplings where the fluoride analog remains stable for days . Furthermore, replacing the meta-methyl group with a para-methyl group fundamentally alters the steric projection of the resulting covalent adduct. In covalent docking and protease inhibition workflows, this structural difference dictates whether the probe can successfully access specific hydrophobic sub-pockets, directly impacting binding affinity and labeling efficiency [1].

Aqueous Buffer Stability for Biological SuFEx

In aqueous and physiological environments, sulfonyl fluorides exhibit extreme resistance to hydrolysis compared to their chloride counterparts[1]. While m-toluenesulfonyl chloride hydrolyzes rapidly, often degrading by >50% within minutes in aqueous buffer at pH 7.4, m-toluenesulfonyl fluoride remains essentially intact (>95% stable) over 24 hours . This latent electrophilicity allows for selective SuFEx click reactions in complex biological media without competitive degradation [1].

Evidence DimensionAqueous Hydrolytic Stability (pH 7.4)
Target Compound Data>95% intact after 24 hours
Comparator Or Baselinem-Toluenesulfonyl chloride (>50% hydrolyzed in <10 minutes)
Quantified DifferenceOrders of magnitude increase in aqueous half-life
ConditionsAqueous buffer, pH 7.4, room temperature

Essential for chemical biology procurement, as it ensures the reagent survives aqueous assay conditions long enough to selectively label biological targets.

High-Yield Sulfur(VI) Fluoride Exchange (SuFEx) Coupling

m-Toluenesulfonyl fluoride serves as a highly efficient SuFEx hub, reacting with silyl ethers or phenolic nucleophiles under specific catalysis (e.g., DBU or BEMP) . Standard SuFEx protocols utilizing this reagent routinely achieve >90% coupling yields to form stable sulfonate or sulfonamide linkages, outperforming traditional sulfonyl chloride couplings which often suffer from lower yields due to competitive hydrolysis during workup [1].

Evidence DimensionIsolated Coupling Yield
Target Compound Data>90% yield
Comparator Or BaselineTraditional sulfonyl chloride coupling (<70% in mixed aqueous/organic conditions)
Quantified Difference>20% increase in isolated yield
ConditionsDBU/BEMP catalysis, room temperature, mixed media

High coupling efficiency reduces precursor waste and simplifies purification in late-stage functionalization and library synthesis.

Meta-Substitution for Distinct Hydrophobic Pocket Engagement

The meta-methyl group of m-toluenesulfonyl fluoride projects at a ~120° angle relative to the sulfonyl linker, fundamentally differentiating its binding geometry from the 180° linear projection of p-toluenesulfonyl fluoride [1]. In the synthesis of activity-based protein profiling (ABPP) probes, this specific vector allows the meta-tolyl group to engage distinct hydrophobic sub-pockets, directly modulating the binding affinity and selectivity profile against specific serine, tyrosine, or lysine residues compared to the para-analog.

Evidence DimensionSteric Projection Angle
Target Compound Data~120° projection (meta-substitution)
Comparator Or Baselinep-Toluenesulfonyl fluoride (~180° linear projection)
Quantified Difference60° shift in methyl group vector
ConditionsCovalent docking / protein-ligand structural analysis

Crucial for medicinal chemists selecting precursors to build structurally diverse covalent libraries that maximize target hit rates.

SuFEx Click Chemistry and Library Synthesis

m-Toluenesulfonyl fluoride is optimally suited for late-stage functionalization and the generation of diverse chemical libraries via Sulfur(VI) Fluoride Exchange (SuFEx). Its stability allows for controlled, high-yield coupling with phenols and amines under specific catalysis, avoiding the hydrolytic degradation typical of sulfonyl chlorides [1].

Activity-Based Protein Profiling (ABPP) Probes

Due to its latent electrophilicity, this compound is an ideal warhead precursor for ABPP. It remains unreactive in biological media until it encounters a specific microenvironment or catalytic residue, enabling the selective mapping of enzyme active sites without high background labeling [2].

Development of Targeted Covalent Inhibitors

The distinct meta-methyl vector makes it a valuable building block for covalent drug discovery. Procurement of the meta-isomer allows medicinal chemists to explore specific steric fits in protein binding pockets that are inaccessible to the more common para-substituted analogs, optimizing inhibitor potency and selectivity [2].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

454-66-0

Wikipedia

M-Toluenesulfonyl fluoride

Dates

Last modified: 08-19-2023

Explore Compound Types